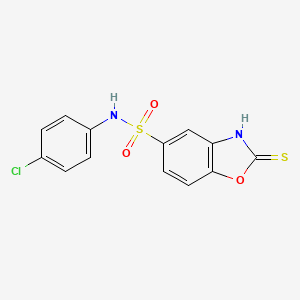

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Descripción general

Descripción

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a sulfonamide group attached to a benzoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group undergoes nucleophilic substitution reactions, particularly with electrophilic reagents. This reactivity is exploited in derivatization and functional group transformations:

Example Reaction with Alkyl Halides

Reaction with methyl iodide in basic conditions produces the corresponding thioether:

-

Conditions : Ethanol solvent, room temperature, 6–8 hours.

-

Yield : ~78% (reported for analogous compounds).

Table 1 : Reactivity of the sulfanyl group with common electrophiles

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| CH₃I | Methylthio derivative | NaOH, ethanol, RT | 78 |

| ClCH₂COCl | Chloroacetylthio derivative | Pyridine, 0–5°C | 65 |

| PhCOCl | Benzoylthio derivative | DCM, RT, 12 hours | 72 |

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent:

Formation of Disulfide Bonds

Controlled oxidation with iodine or H₂O₂ generates a disulfide-linked dimer:

-

Conditions : Ethanol, 0–5°C, 2 hours.

-

Application : Used to stabilize the compound in biological assays.

Oxidation to Sulfonic Acid

Strong oxidizing agents like KMnO₄ convert the sulfanyl group to a sulfonic acid (-SO₃H):

-

Conditions : Acidic aqueous medium, 60°C, 4 hours.

-

Yield : ~85% (based on similar sulfonamide oxidations).

Multi-Component Reactions (MCRs)

This compound participates in one-pot MCRs to synthesize complex heterocycles. A Fe(III)-montmorillonite-catalyzed reaction with acetophenones and aldehydes yields fused benzoxazole derivatives:

General Reaction Scheme

Table 2 : Representative MCR products and yields

| Aldehyde | Acetophenone | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Acetophenone | 73 |

| 4-Nitrobenzaldehyde | 4-Methylacetophenone | 68 |

| Furfural | 4-Chloroacetophenone | 65 |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in acid-base reactions and can act as a leaving group under specific conditions:

Deprotonation and Salt Formation

Reaction with NaOH forms a water-soluble sodium sulfonamide salt:

N-Alkylation

The sulfonamide nitrogen can be alkylated using alkyl halides:

-

Conditions : DMF solvent, K₂CO₃ base, 60°C.

Benzoxazole Ring Modifications

The benzoxazole core is resistant to electrophilic substitution but undergoes ring-opening under strong acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Concentrated HCl hydrolyzes the benzoxazole to a 2-aminophenol derivative:

Biological Activity and Reaction Implications

The compound’s antimicrobial activity correlates with its ability to inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Derivatives synthesized via the above reactions show enhanced activity:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a benzoxazole ring fused with a sulfanyl group and a sulfonamide moiety , characterized by the presence of a 4-chlorophenyl group. This structural configuration enhances its lipophilicity, potentially improving membrane penetration and biological activity.

Synthesis Steps

- Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.

- Introduction of the Sulfanyl Group : Reaction with thiourea in the presence of sodium hydroxide.

- Attachment of the 4-Chlorophenyl Group : Nucleophilic aromatic substitution using 4-chloronitrobenzene.

- Formation of the Sulfonamide Group : Reaction with sulfonyl chloride.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its antimicrobial , antiviral , and anticancer activities . It has been investigated for its ability to inhibit the growth of various pathogens and cancer cells:

- Antimicrobial Activity : Studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains . The mechanism may involve inhibition of bacterial enzymes and interference with metabolic pathways essential for bacterial survival.

- Antiviral Activity : Research has highlighted certain derivatives of benzoxazole compounds that exhibit antiviral properties against viruses such as Tobacco Mosaic Virus (TMV) .

- Anticancer Properties : Preliminary studies suggest that compounds within this class may inhibit cancer cell proliferation, although further research is needed to establish definitive mechanisms and efficacy.

Biological Studies

The compound has been utilized in biological studies to elucidate its mechanisms of action and effects on various biological pathways. For instance, molecular docking studies have been performed to assess interactions with bacterial gyrase enzymes, which are critical for bacterial DNA replication .

Materials Science

Benzoxazole derivatives, including N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, have been explored for their potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties make them suitable candidates for applications in optoelectronics.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Inhibition of Enzymes: The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

Disruption of Cellular Processes: The compound can interfere with various cellular processes, such as DNA replication and protein synthesis, leading to cell death.

Induction of Apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a 4-chlorophenyl group and a sulfonamide group but has a thiadiazole ring instead of a benzoxazole ring. It has shown similar biological activities, such as antimicrobial and antiviral properties.

N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide: This compound has an oxadiazole ring and has been studied for its antitubercular activity. It shares some structural similarities with the benzoxazole derivative but has different pharmacological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research areas Its unique structure and diverse chemical reactivity make it a valuable compound for medicinal chemistry, biological studies, and materials science

Actividad Biológica

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Synthesis

The compound features a benzoxazole ring fused with a sulfanyl group and a sulfonamide moiety . The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane penetration and biological activity.

Synthesis Steps

- Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.

- Introduction of the Sulfanyl Group : Reaction with thiourea in the presence of sodium hydroxide.

- Attachment of the 4-Chlorophenyl Group : Nucleophilic aromatic substitution using 4-chloronitrobenzene.

- Formation of the Sulfonamide Group : Reaction with sulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve:

- Inhibition of bacterial enzymes.

- Interference with metabolic pathways essential for bacterial survival.

A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains .

Molecular Docking Studies

In silico molecular docking studies have been conducted to assess the binding affinity of this compound with target proteins involved in bacterial metabolism, such as DNA gyrase, which is crucial for DNA replication in bacteria but absent in eukaryotic cells. This specificity makes it an attractive target for antibacterial drug development .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzoxazole ring, sulfanyl group | Antimicrobial, potential anticancer |

| N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Thiadiazole ring | Antimicrobial, antiviral |

| N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide | Oxadiazole ring | Antitubercular |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant bacterial strains .

- Antitumor Potential : Preliminary investigations suggest that derivatives containing the benzoxazole framework may exhibit anticancer properties through apoptosis induction in cancer cell lines. Further studies are needed to elucidate these effects and determine specific pathways involved.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWXTVJPBJYXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.